Sumatriptan EP impurity A-d6
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Overview
Description
Sumatriptan EP impurity A-d6 is a deuterated form of Sumatriptan impurity A. Sumatriptan is a medication primarily used to relieve the symptoms of migraine headaches.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Sumatriptan EP impurity A-d6 involves the incorporation of deuterium atoms into the molecular structure of Sumatriptan impurity A. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and consistent production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Sumatriptan EP impurity A-d6 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
Sumatriptan EP impurity A-d6 is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Sumatriptan EP impurity A-d6 is similar to that of Sumatriptan. Sumatriptan is a serotonin receptor agonist that targets the 5-HT1B and 5-HT1D receptors. This agonism leads to the constriction of cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides, thereby relieving migraine symptoms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sumatriptan EP impurity A-d6 include:
Sumatriptan impurity A: The non-deuterated form of the compound.
Sumatriptan impurity B: Another impurity of Sumatriptan with a different molecular structure.
Sumatriptan impurity C: Another impurity with distinct chemical properties.
Uniqueness
The uniqueness of this compound lies in its deuterated structure, which provides distinct advantages in analytical studies. The presence of deuterium atoms can enhance the stability and detectability of the compound in various analytical techniques, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C27H37N5O2S |
---|---|
Molecular Weight |
501.7 g/mol |
IUPAC Name |
1-[2-[dideuterio-[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C27H37N5O2S/c1-28-35(33,34)18-20-7-9-26-24(15-20)22(11-13-32(4)5)27(30-26)16-19-6-8-25-23(14-19)21(17-29-25)10-12-31(2)3/h6-9,14-15,17,28-30H,10-13,16,18H2,1-5H3/i10D2,12D2,16D2 |
InChI Key |
UVOHQDUMFGSNEJ-PHEWPZJASA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC2=C(C=C1)NC=C2C([2H])([2H])C([2H])([2H])N(C)C)C3=C(C4=C(N3)C=CC(=C4)CS(=O)(=O)NC)CCN(C)C |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC(=C2CCN(C)C)CC3=CC4=C(C=C3)NC=C4CCN(C)C |
Origin of Product |
United States |
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